molecular formula C8H5F3N2 B1311960 2-(Trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 73221-12-2

2-(Trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B1311960
CAS No.: 73221-12-2
M. Wt: 186.13 g/mol
InChI Key: WJYILVDGCNPKTL-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine scaffold.

Scientific Research Applications

Safety and Hazards

The safety information for “2-(Trifluoromethyl)imidazo[1,2-a]pyridine” indicates that it should be stored in a refrigerator. The compound is associated with hazard statements H302, H315, H319, H335, and the precautionary statements P261, P305, P351, P338 .

Future Directions

The future directions for “2-(Trifluoromethyl)imidazo[1,2-a]pyridine” include further exploration of substituents at C2 and C6 positions . It is expected that many novel applications of this compound will be discovered in the future .

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to induce cell cycle arrest, promote apoptosis, and inhibit cell proliferation in various cell types. Additionally, it affects key signaling pathways such as the PI3K/Akt/mTOR pathway, which plays a vital role in cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability under certain conditions, but it can degrade over extended periods or under specific environmental factors. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects such as inhibition of tumor growth or reduction of inflammation. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body. These interactions can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain tissues, leading to localized effects. Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA and transcription factors, or to the mitochondria to influence apoptotic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through several methods. One common approach involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . Another method includes the condensation of 2-aminopyridine with aldehydes, followed by trifluoromethylation . These reactions typically occur under mild conditions and are tolerant of various functional groups .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and efficient synthetic routes. For example, a one-pot three-component method using 2-aminopyridine, substituted phenacyl bromides, and trifluoroacetaldehyde methyl hemiacetal under solvent-free and catalyst-free conditions has been described . This method offers good to excellent yields and is suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic trifluoromethylating agents, radical scavengers, and UV absorption spectroscopic studies . The reactions often occur under mild conditions and are tolerant of various functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated derivatives of the original compound .

Comparison with Similar Compounds

2-(Trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific trifluoromethylation pattern and the resulting chemical properties and biological activities.

Properties

IUPAC Name

2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-5-13-4-2-1-3-7(13)12-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYILVDGCNPKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452981
Record name 2-(Trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73221-12-2
Record name 2-(Trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic routes to obtain 2-(trifluoromethyl)imidazo[1,2-a]pyridines?

A1: The research primarily highlights a novel synthetic route to 2-(trifluoromethyl)imidazo[1,2-a]pyridines utilizing the reaction between pyridinium alkoxycarbonylmethylides and trifluoroacetonitrile [, ]. This method offers control over the substituents on the imidazo[1,2-a]pyridine ring by varying the alkoxycarbonylmethylide precursor.

Q2: What is the significance of the reaction between pyridinium alkoxycarbonylmethylides and perfluoroalkanenitriles like trifluoroacetonitrile?

A2: This reaction is significant because it provides a direct and efficient method for synthesizing 2-(trifluoromethyl)imidazo[1,2-a]pyridines []. These compounds are valuable building blocks in organic synthesis and medicinal chemistry due to the unique properties imparted by the trifluoromethyl group and the imidazo[1,2-a]pyridine scaffold.

Q3: Can the reaction conditions influence the product distribution in the synthesis of 2-(trifluoromethyl)imidazo[1,2-a]pyridines?

A3: Yes, the research demonstrates that adjusting the reactant ratios (pyridinium alkoxycarbonylmethylide and perfluoroalkanenitrile) directly impacts the yield of desired products []. For instance, using an excess of trifluoroacetonitrile can lead to the preferential formation of pyridinium 4,5-dihydro-4-oxo-2,6-bis(trifluoromethyl)pyrimidin-5-ylide, a byproduct, instead of the target 2-(trifluoromethyl)imidazo[1,2-a]pyridine.

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